![molecular formula C10H11ClO4S B2449731 Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate CAS No. 1549872-48-1](/img/structure/B2449731.png)
Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate
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Overview
Description
“Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate” is a chemical compound with the CAS Number: 289491-70-9 . It has a molecular weight of 248.69 . The IUPAC name for this compound is methyl [2- (chlorosulfonyl)phenyl]acetate .
Molecular Structure Analysis
The InChI code for “Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate” is 1S/C9H9ClO4S/c1-14-9 (11)6-7-4-2-3-5-8 (7)15 (10,12)13/h2-5H,6H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
“Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the sources I found.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure : Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate derivatives have been synthesized and characterized. For instance, one study involved the synthesis and crystal structure determination of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, showing its crystallographic features and spectroscopic properties (Yaman et al., 2019).
Molecular Interactions and Conformational Analysis : Studies have investigated the intermolecular interactions and conformational aspects of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, providing insights into their chemical behaviors (Zhong-cheng & Wan-yin, 2002).
Biological Evaluation and Applications
Antifungal and Antibacterial Activity : Compounds similar to Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate have been evaluated for their antifungal and antibacterial properties, showing potential for use in medical and agricultural applications (Kategaonkar et al., 2010).
Fragrance Material Review : Some derivatives of Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate have been used as fragrance ingredients, with detailed toxicological and dermatological assessments being conducted to ensure their safety (Mcginty et al., 2012).
Chemical Properties and Analysis
Chemical Activity Studies : Research has been conducted to understand the local and global chemical activities of related compounds, using techniques like XRD, FT-IR, and NMR. This includes studies on the non-linear optical behaviors and molecular properties (Gültekin et al., 2020).
Fluorogenic Reagents for Amine Detection : Some derivatives have been developed as fluorogenic reagents for the analysis of primary amines, demonstrating their utility in analytical chemistry (Chen & Novotny, 1997).
Safety and Hazards
“Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate” is classified as a dangerous substance. It has the signal word “Danger” and is associated with the hazard statements H302, H314, H315, H319, H335 . These statements indicate that the compound can cause harm if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
methyl 2-[2-(chlorosulfonylmethyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-15-10(12)6-8-4-2-3-5-9(8)7-16(11,13)14/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXGVMVWVAYIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-((chlorosulfonyl)methyl)phenyl)acetate |
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